molecular formula C10H10N2O3 B1394457 6-(1,3-Dioxan-5-yloxy)nicotinonitrile CAS No. 1287217-37-1

6-(1,3-Dioxan-5-yloxy)nicotinonitrile

Cat. No.: B1394457
CAS No.: 1287217-37-1
M. Wt: 206.2 g/mol
InChI Key: SSJRPIHQNBIASW-UHFFFAOYSA-N
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Description

6-(1,3-Dioxan-5-yloxy)nicotinonitrile is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a nicotinonitrile core and a 1,3-dioxane ring.

Preparation Methods

The synthesis of 6-(1,3-Dioxan-5-yloxy)nicotinonitrile typically involves the reaction of nicotinonitrile with a 1,3-dioxane derivative under specific conditions. The reaction conditions often include the use of a base and a solvent to facilitate the reaction . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

6-(1,3-Dioxan-5-yloxy)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Substitution reactions can occur at the nicotinonitrile core or the 1,3-dioxane ring, depending on the reagents and conditions used.

Scientific Research Applications

6-(1,3-Dioxan-5-yloxy)nicotinonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(1,3-Dioxan-5-yloxy)nicotinonitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

6-(1,3-Dioxan-5-yloxy)nicotinonitrile can be compared with other nicotinonitrile derivatives such as:

  • Bosutinib
  • Milrinone
  • Neratinib
  • Olprinone

These compounds share a similar nicotinonitrile core but differ in their additional functional groups, which confer unique properties and applications .

Properties

IUPAC Name

6-(1,3-dioxan-5-yloxy)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c11-3-8-1-2-10(12-4-8)15-9-5-13-7-14-6-9/h1-2,4,9H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJRPIHQNBIASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COCO1)OC2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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